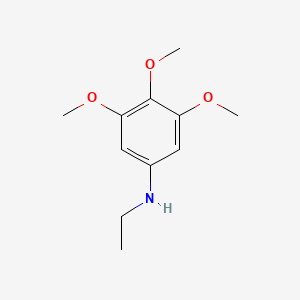

N-Ethyl-3,4,5-trimethoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-ethyl-3,4,5-trimethoxyaniline |

InChI |

InChI=1S/C11H17NO3/c1-5-12-8-6-9(13-2)11(15-4)10(7-8)14-3/h6-7,12H,5H2,1-4H3 |

InChI Key |

VRIGZMIQTLFNRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N-Ethyl-3,4,5-trimethoxyaniline

An In-Depth Technical Guide to N-Ethyl-3,4,5-trimethoxyaniline: Synthesis, Characterization, and Applications

Executive Summary

This compound is a bespoke synthetic intermediate of significant interest to medicinal chemists and drug development professionals. As a derivative of 3,4,5-trimethoxyaniline—a structural analog of mescaline—it belongs to a class of compounds built upon the highly valued trimethoxyphenyl scaffold. This scaffold is a cornerstone in the design of numerous biologically active molecules, particularly in oncology. The strategic addition of an N-ethyl group modifies the polarity, steric profile, and metabolic stability of the parent amine, opening new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, modern analytical characterization techniques, and a discussion of its applications as a versatile building block in contemporary drug discovery.

Introduction: The Significance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, renowned for its prevalence in natural products and synthetic compounds with potent biological activity. Its most notable role is as a key structural element in colchicine and combretastatin A-4, two powerful natural products that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This ability to inhibit tubulin polymerization has made the 3,4,5-trimethoxyphenyl group a focal point for the design of new anticancer agents.[1]

The aniline nitrogen of 3,4,5-trimethoxyaniline serves as a critical handle for synthetic elaboration. N-alkylation, such as the introduction of an ethyl group, is a fundamental tactic in medicinal chemistry to modulate a compound's pharmacological profile. This modification can enhance binding affinity to biological targets, improve metabolic stability by blocking N-dealkylation, and fine-tune physicochemical properties like lipophilicity, which governs absorption, distribution, metabolism, and excretion (ADME). The strategic use of N-alkylated trimethoxyanilines has been explored in creating novel anticancer agents, underscoring the importance of this compound as a high-value intermediate.[2]

Chemical Identity and Physicochemical Properties

This compound is a secondary aromatic amine. Its structure combines the electron-rich, sterically influential trimethoxy-substituted benzene ring with a flexible N-ethyl group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its well-characterized precursor, 3,4,5-trimethoxyaniline.

| Property | Value | Source / Rationale |

| IUPAC Name | This compound | Standard nomenclature |

| Molecular Formula | C₁₁H₁₇NO₃ | Calculated |

| Molecular Weight | 211.26 g/mol | Calculated |

| CAS Number | Not commonly cataloged | - |

| Appearance | Predicted: Colorless to pale yellow/brown oil or low-melting solid | N-alkylation typically lowers the melting point compared to the primary amine precursor.[3] N-ethylaniline is a liquid.[4] |

| Melting Point | Predicted: < 25 °C | The precursor, 3,4,5-trimethoxyaniline, has a melting point of 110-116 °C.[3] N-ethylation removes H-bonding capabilities, significantly lowering the melting point. |

| Boiling Point | Predicted: > 250 °C (atm.) | Extrapolated from similar structures. Likely to require vacuum distillation to prevent decomposition. |

| Solubility | Predicted: Sparingly soluble in water; soluble in common organic solvents (Ethanol, DCM, Ethyl Acetate, THF). | Increased lipophilicity from the ethyl group enhances solubility in organic solvents compared to the precursor.[5] |

| SMILES | CCNc1cc(OC)c(OC)c(OC)c1 | - |

| InChI Key | Predicted: Based on structure | - |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved in a two-stage process: first, the synthesis of the 3,4,5-trimethoxyaniline precursor, followed by its selective N-ethylation.

Stage 1: Synthesis of Precursor (3,4,5-Trimethoxyaniline)

A robust and high-yielding method for preparing the precursor is the Hofmann rearrangement of 3,4,5-trimethoxybenzamide, which is derived from commercially available 3,4,5-trimethoxybenzoic acid.[6]

Protocol: Hofmann Rearrangement

-

Amide Formation: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent treatment with concentrated aqueous ammonia at 0-5 °C yields 3,4,5-trimethoxybenzamide.

-

Rearrangement: The amide is treated with a cold aqueous solution of sodium hypobromite (prepared in situ from bromine and excess sodium hydroxide).

-

Hydrolysis & Work-up: The reaction mixture is heated to ~85 °C to hydrolyze the intermediate isocyanate and drive the decarboxylation.[6] The resulting primary amine, 3,4,5-trimethoxyaniline, precipitates from the aqueous solution upon cooling and can be isolated by filtration. Purity is typically >99% after recrystallization from an ethanol/water mixture.[6]

Stage 2: Selective N-Ethylation via Reductive Amination

Reductive amination is the method of choice for this transformation as it offers high selectivity for mono-alkylation, proceeds under mild conditions, and avoids the formation of quaternary ammonium salts that can occur with direct alkylation using ethyl halides.[7] The process involves the reaction of the primary amine with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ.

Experimental Protocol: N-Ethylation of 3,4,5-Trimethoxyaniline

-

Reaction Setup: To a solution of 3,4,5-trimethoxyaniline (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be facilitated by the addition of a mild acid catalyst (e.g., acetic acid) or a dehydrating agent like magnesium sulfate.

-

Reduction: Cool the mixture to 0 °C and add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

-

Causality: NaBH(OAc)₃ is chosen for its mildness and selectivity. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, minimizing the formation of ethanol as a byproduct.[7]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure substance.

-

Caption: Two-stage synthesis of this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be highly characteristic. Key signals include:

-

A three-proton triplet around δ 1.2-1.3 ppm for the methyl group (-CH₂-CH₃).

-

A two-proton quartet around δ 3.1-3.3 ppm for the methylene group (-NH-CH₂-), which may show coupling to the adjacent N-H proton.

-

A one-proton broad singlet for the amine proton (-NH-).

-

A three-proton singlet for the C4-methoxy group and a six-proton singlet for the equivalent C3/C5-methoxy groups, typically between δ 3.7-3.9 ppm.

-

A two-proton singlet for the equivalent aromatic protons (C2/C6) around δ 6.0-6.2 ppm. The upfield shift is due to the strong electron-donating effect of the amino and methoxy groups.

-

-

¹³C NMR: The spectrum will confirm the carbon framework. Expected signals include:

-

An aliphatic carbon for the -CH₃ around δ 14-16 ppm.

-

An aliphatic carbon for the -CH₂- around δ 38-42 ppm.

-

Signals for the methoxy carbons around δ 56 ppm (C3/C5) and δ 60-61 ppm (C4).

-

Aromatic carbons, with the C2/C6 carbons appearing significantly upfield (δ ~95 ppm) due to strong ortho/para donation. Other aromatic carbons will appear between δ 130-155 ppm.[8]

-

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 212.27.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺• at m/z 211 is expected. The primary and most characteristic fragmentation pathway for N-alkylanilines is the α-cleavage (beta-cleavage to the ring), resulting in the loss of an alkyl radical.[9] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized fragment at m/z 196. This is often the base peak in the spectrum. Further fragmentation may involve losses of formaldehyde (CH₂O) or methyl radicals from the methoxy groups.[10]

-

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity peak in the 3350-3450 cm⁻¹ region corresponding to the N-H stretch of the secondary amine. This replaces the characteristic doublet of the primary amine precursor.

-

Multiple strong C-O stretching bands for the methoxy groups in the 1000-1250 cm⁻¹ region.

-

C-N stretching vibrations around 1250-1350 cm⁻¹.

-

Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its utility as a scaffold for building more complex molecules with tailored biological functions.

-

Anticancer Drug Discovery: The primary application is in the synthesis of novel tubulin polymerization inhibitors. The N-ethylanilino group can be incorporated as the "A-ring" moiety that binds in the colchicine domain of β-tubulin. The nitrogen atom provides a convenient point for linking to various heterocyclic systems that serve as the "B-ring," enabling the exploration of new chemical space for potent antimitotic agents.[1]

-

Kinase Inhibitors: The aniline scaffold is common in kinase inhibitors, where the N-H group often acts as a crucial hydrogen bond donor in the hinge region of the ATP-binding pocket. The N-ethyl group can be used to probe steric tolerance within the binding site or to orient the molecule optimally for other interactions.

-

SAR Studies: In a lead optimization campaign, synthesizing the N-ethyl analog alongside other N-alkyl derivatives (methyl, propyl, etc.) provides critical data on how steric bulk and lipophilicity in this region of the molecule affect target engagement, cell permeability, and metabolic stability.

Caption: Role as a core scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, its structure as a substituted aniline warrants rigorous safety precautions. Aromatic amines as a class are known for their potential toxicity.[4][11]

-

Hazard Assessment:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with analogs like N-ethylaniline and N-methylaniline.[4][12] Systemic effects may include methemoglobinemia, leading to cyanosis.

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling: All manipulations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[11]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and air, as anilines are prone to oxidation, which can cause discoloration (typically turning brown). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Conclusion

This compound represents a strategically important, yet specialized, building block for chemical and pharmaceutical research. Its synthesis from readily available materials via robust chemical transformations makes it an accessible tool for researchers. The compound merges the pharmacologically significant 3,4,5-trimethoxyphenyl scaffold with a synthetically versatile N-ethylamino group, providing a platform for developing next-generation therapeutics, particularly in the realm of oncology. Proper understanding of its synthesis, characterization, and safe handling is paramount for unlocking its full potential in the advancement of medicinal chemistry.

References

-

Loba Chemie. (2016). N-ETHYLANILINE FOR SYNTHESIS MSDS.

-

The Royal Society of Chemistry. (2018). Electronic Supporting Information Table of Contents.

-

Vogt, A., Henne, F., Wetzel, C., Mena-Osteritz, E., & Bäuerle, P. (2020). Synthesis and characterization of S,N-heterotetracenes. Beilstein Journal of Organic Chemistry, 16, 2636–2644. Supporting Information.

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem Compound Database.

-

Sigma-Aldrich. (2025). Safety Data Sheet - N-Allylaniline.

-

Santa Cruz Biotechnology. (n.d.). N,N-Dimethylaniline Safety Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet - 2-Amino-m-cresol.

-

Li, J. (2011). Synthesis of 3, 4, 5-trimethoxyaniline. Huaxue Shiji (Chemical Reagents).

-

Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline 97%.

-

De-Sa, V., et al. (2015). Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. Molecules.

-

Thermo Fisher Scientific. (2010). N-methylaniline - Safety Data Sheet.

-

Neuvonen, K., & Fülöp, F. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc.

-

Organic Syntheses. (n.d.). Procedure for the preparation of Ethyl 3-amino-4-((3,4-dimethoxyphenethyl)amino)benzoate.

-

BLD Pharm. (n.d.). 3,4,5-Trimethoxyaniline.

-

IndiaMART. (n.d.). 3 4 5-Trimethoxyaniline at Best Prices.

-

Chem-Impex. (n.d.). 3,4,5-Trimethoxyaniline.

-

Thermo Fisher Scientific. (n.d.). 3,4,5-Trimethoxyaniline, 98+%.

-

Al-Ostoot, F. H., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry.

-

Al-Abdullah, E. S., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules.

-

Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.

-

ChemicalBook. (n.d.). 3,4,5-Trimethoxyaniline.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

-

Max-Planck-Gesellschaft. (n.d.). Supporting Information for Ruthenium-catalysed methylation of amines.

-

PrepChem. (n.d.). Synthesis of N-ethylaniline.

-

Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.

-

Franski, R., Gierczyk, B., & Schroeder, G. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar.

-

Journal of University of Shanghai for Science and Technology. (2020). Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino)-6-(Substituted Aniline)-N'-aryl-1,3,5-triazine-2-carbahydrazide Derivatives as Potent Antimycobacterial Agents.

-

Sinha, R. (n.d.). Fast Atom Bombardment Mass Spectral Analysis of 8-(4-Amino-1-Methylbutylamino)-6-Methoxy-Quinoline. Asian Journal of Chemistry.

-

Sharma, P., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile as potential EGFR inhibitors. RSC Medicinal Chemistry.

-

Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

Sources

- 1. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L01619.06 [thermofisher.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of N-Ethyl-3,4,5-trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Ethyl-3,4,5-trimethoxyaniline

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural predecessor, 3,4,5-trimethoxyaniline, is a crucial component in the synthesis of various therapeutic agents, including novel anticancer drugs.[1] The ethylation of the primary amine introduces modifications to its lipophilicity and steric profile, making the precise characterization of its physical properties, such as melting and boiling points, essential for process development, purification, and quality control.

These parameters are critical indicators of purity.[2] A sharp, well-defined melting point range suggests a high-purity crystalline solid, whereas a broad melting range often indicates the presence of impurities. The boiling point is fundamental for purification via distillation, especially when dealing with liquid-phase reactions or residual solvents. For a compound like this compound, which may require high-temperature distillation for purification, understanding its boiling behavior, particularly under reduced pressure to prevent decomposition, is paramount.[3]

Physicochemical Data Summary

The accurate determination of melting and boiling points is foundational to the chemical and physical characterization of a substance. The data for the parent compound, 3,4,5-trimethoxyaniline, is well-established and provides a valuable reference point.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| 3,4,5-Trimethoxyaniline (Reference) | 24313-88-0 | C₉H₁₃NO₃ | 183.21 g/mol | 110-116 °C[4][5][6] | 293-317 °C (est.)[1][7] |

| This compound | Not Available | C₁₁H₁₇NO₃ | 211.26 g/mol | Data Not Found | Data Not Found |

Note: Despite a comprehensive literature search, specific, experimentally verified melting and boiling point data for this compound were not found in the available resources. The values for the parent compound, 3,4,5-trimethoxyaniline, are provided for context and comparison. The boiling point for this parent compound is largely an estimate, highlighting the likelihood of decomposition at atmospheric pressure.

Authoritative Insight: Predicting Physicochemical Properties

In the absence of empirical data, a seasoned scientist must rely on structure-property relationships to forecast the behavior of this compound relative to its parent compound, 3,4,5-trimethoxyaniline.

-

Melting Point: The parent aniline is a crystalline solid with a melting point of 110-116 °C.[4][5][6] This is due to the presence of two N-H bonds that can participate in intermolecular hydrogen bonding, facilitating a stable crystal lattice. The conversion of the primary amine (-NH₂) to a secondary amine (-NH-CH₂CH₃) in this compound reduces the number of N-H bonds from two to one. This reduction in hydrogen bonding capacity typically disrupts crystal packing efficiency, leading to a lower melting point . It is plausible that this compound could be a low-melting solid or even an oil at room temperature.

-

Boiling Point: The addition of an ethyl group increases the molecular weight and van der Waals forces. Consequently, the boiling point of this compound is expected to be higher than that of 3,4,5-trimethoxyaniline. However, like many high-molecular-weight anilines, it is susceptible to thermal decomposition at atmospheric boiling temperatures.[3] Therefore, any purification by distillation must be conducted under reduced pressure.[3][8]

Experimental Protocols for Accurate Determination

To generate reliable data for this compound, rigorous, well-controlled experimental procedures are required. The following protocols are presented as a self-validating system, incorporating calibration and verification steps to ensure trustworthiness.

This method is suitable for crystalline solid samples.

Causality: The capillary method provides a precise measure of the temperature range over which a substance transitions from a solid to a liquid. The sharpness of this range is a primary indicator of purity.

Methodology:

-

Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with known melting points (e.g., benzoic acid, caffeine). This ensures the accuracy of the thermometer reading.

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.[2][9]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow (≤ 2 °C).

This method is ideal for small sample quantities and is adaptable for measurements under reduced pressure.

Causality: Boiling occurs when the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] This method precisely identifies this equilibrium temperature. For high-boiling compounds, applying a vacuum lowers the required temperature, preventing decomposition.[3]

Methodology:

-

Apparatus Setup:

-

Measurement at Atmospheric Pressure:

-

Heat the bath gradually.[9]

-

As the liquid heats, air trapped in the capillary will bubble out slowly.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2][9]

-

Note this temperature.

-

Remove the heat source and allow the apparatus to cool.

-

The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature again. This is the point where the external pressure overcomes the vapor pressure.

-

The average of these two temperatures is the boiling point.[2]

-

-

Measurement at Reduced Pressure:

-

The same apparatus can be used within a vacuum distillation setup.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Reduce the pressure to the desired level (e.g., 10 mmHg).

-

Perform the heating and cooling cycle as described above.

-

Record the boiling point and the exact pressure.

-

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions like melting (endothermic) and boiling (endothermic) are detected as distinct peaks, providing highly accurate and reproducible data.[10]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into a hermetically sealed aluminum pan. For boiling point determination, a pinhole is made in the lid to allow for vapor escape at the boiling point, maintaining equilibrium.[11]

-

Measurement:

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The boiling point is determined from the onset of the sharp boiling endotherm.[10]

Visualization of Experimental Workflow

The logical flow for determining these critical physical properties can be visualized to ensure a systematic and robust approach.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While empirical data for this compound remains to be published, a thorough understanding of its structural relationship to 3,4,5-trimethoxyaniline allows for reasoned predictions of its melting and boiling points. The ethyl substitution on the amine is expected to lower the melting point due to reduced hydrogen bonding and increase the boiling point due to higher molecular weight. The experimental protocols detailed herein provide a robust framework for researchers to determine these values with high confidence and scientific integrity. The use of advanced techniques like DSC is recommended for achieving the highest precision and accuracy, which is critical for applications in drug development and manufacturing.

References

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 5, 2026, from [Link]

-

EXP NO 2 (Class XI Determination of Melting and Boiling Points). (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

-

Class XI Determination of Melting and Boiling Points. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

-

Harper, A., & Nickels, K. (2008). Reduced pressure boiling. Queensland University of Technology. Retrieved February 5, 2026, from [Link]

-

EXPERIMENT (7) - aniline point. (n.d.). University of Technology-Iraq. Retrieved February 5, 2026, from [Link]

-

Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. (n.d.). Pharmaguideline. Retrieved February 5, 2026, from [Link]

-

Aniline. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

Boiling temperature measurement. (n.d.). Calnesis Laboratory. Retrieved February 5, 2026, from [Link]

-

Differential scanning calorimetry for boiling points and vapor pressure, TA-201. (n.d.). TA Instruments. Retrieved February 5, 2026, from [Link]

-

3,4,5-Trimethoxyaniline. (n.d.). Protheragen. Retrieved February 5, 2026, from [Link]

-

Aniline. (n.d.). NIST WebBook. Retrieved February 5, 2026, from [Link]

-

3,4,5-Trimethoxybenzaldehyde. (n.d.). CAS Common Chemistry. Retrieved February 5, 2026, from [Link]

-

3,4,5-Trimethoxyaniline. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

Sources

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. scribd.com [scribd.com]

- 3. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,4,5-Trimethoxyaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. L01619.14 [thermofisher.com]

- 7. 3,4,5-Trimethoxyaniline - Protheragen [protheragen.ai]

- 8. cms.qut.edu.au [cms.qut.edu.au]

- 9. scribd.com [scribd.com]

- 10. calnesis.com [calnesis.com]

- 11. tainstruments.com [tainstruments.com]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of N-Ethyl-3,4,5-trimethoxyaniline via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-Ethyl-3,4,5-trimethoxyaniline, a key intermediate in pharmaceutical and neurochemical research. We present a detailed methodology centered on the reductive amination of 3,4,5-trimethoxyaniline with acetaldehyde, utilizing sodium borohydride as the reducing agent. This guide explains the scientific rationale behind the chosen synthetic strategy, offers a detailed step-by-step experimental procedure, and includes characterization data, troubleshooting advice, and visual diagrams to ensure reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction and Strategic Rationale

This compound is a substituted phenethylamine precursor of significant interest. Its structural similarity to mescaline and other psychoactive compounds makes it a valuable building block for developing novel therapeutics and research tools. The efficient and clean synthesis of this secondary amine is therefore a critical objective.

Two primary synthetic routes are commonly considered for the N-ethylation of 3,4,5-trimethoxyaniline:

-

Direct Alkylation: This involves reacting the starting aniline with an ethylating agent such as ethyl iodide or ethyl bromide. While straightforward, this method often suffers from a lack of selectivity, leading to the formation of the undesired N,N-diethyl tertiary amine and quaternary ammonium salts. Controlling the reaction stoichiometry can be challenging, often resulting in complex purification procedures.

-

Reductive Amination: This two-step, one-pot process involves the reaction of the aniline with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This method is widely favored in modern organic synthesis for its high selectivity, milder reaction conditions, and generally higher yields of the target mono-alkyated product.[2]

For this application note, we have selected reductive amination as the superior strategy. The controlled formation of the imine intermediate prior to reduction significantly minimizes the risk of over-alkylation, a common pitfall in direct alkylation methods.[3] The use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ensures that the carbonyl group of any unreacted acetaldehyde is reduced to ethanol rather than leading to side products, further simplifying purification.[4]

Reaction Mechanism: Reductive Amination

The synthesis proceeds via a well-established two-stage mechanism within a single pot:

-

Imine Formation: The nucleophilic nitrogen of 3,4,5-trimethoxyaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-ethylidene-3,4,5-trimethoxyaniline (an imine).[1]

-

Imine Reduction: A hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the C=N double bond of the imine.[5] A subsequent workup with water protonates the resulting anion to yield the final product, this compound.

Caption: Figure 1: Mechanism of Reductive Amination

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale and can be adapted for larger quantities with appropriate adjustments to equipment and cooling.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Supplier Notes |

| 3,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | 10.0 | 1.83 g | Purity >98%[6] |

| Acetaldehyde | C₂H₄O | 44.05 | 12.0 | 0.7 mL (1.2 eq) | Use freshly opened bottle |

| Sodium Borohydride | NaBH₄ | 37.83 | 15.0 | 0.57 g (1.5 eq) | Handle with care |

| Methanol (MeOH) | CH₃OH | 32.04 | - | 50 mL | Anhydrous grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | For extraction |

| Saturated NaHCO₃ (aq) | - | - | - | 50 mL | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous methanol to the flask and stir at room temperature until all the aniline has dissolved.

-

Imine Formation: Add acetaldehyde (0.7 mL, 12.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 1 hour. This period is crucial for the formation of the imine intermediate.[3]

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15-20 minutes. Causality Note: This addition must be slow and controlled. NaBH₄ reacts with methanol to produce hydrogen gas, and the reaction is exothermic. Adding it too quickly can cause excessive foaming and a dangerous rise in temperature. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 4-6 hours or until TLC analysis (e.g., using 3:1 Hexane:Ethyl Acetate) shows the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Effervescence (hydrogen gas) will be observed.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.

-

Workup: Separate the organic (bottom) layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

Purification

The crude product can be purified by silica gel column chromatography.[7]

-

Eluent System: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.

-

Procedure: Load the crude product onto a silica gel column and elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure product. Expected yield is typically in the 75-85% range.

Experimental Workflow and Characterization

The entire process from setup to analysis is streamlined for efficiency and safety.

Caption: Figure 2: Experimental Workflow

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.1-6.3 ppm (s, 2H): Aromatic protons on the trimethoxy-substituted ring.

-

δ ~3.85 ppm (s, 6H): Methoxy protons at positions 3 and 5.

-

δ ~3.82 ppm (s, 3H): Methoxy proton at position 4.

-

δ ~3.5-3.8 ppm (br s, 1H): N-H proton.

-

δ ~3.15 ppm (q, J=7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ ~1.25 ppm (t, J=7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.

-

-

Mass Spectrometry (EI): m/z 211 (M⁺), 196 (M⁺ - CH₃), 182 (M⁺ - C₂H₅).

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete imine formation. | Ensure the 1-hour stirring time after acetaldehyde addition before cooling and adding NaBH₄. |

| Inefficient reduction. | Use fresh, high-quality NaBH₄. Ensure the reaction is stirred adequately after addition. | |

| Starting Material Remains | Insufficient reducing agent. | Use 1.5 equivalents of NaBH₄. Monitor reaction by TLC and add a small amount of extra NaBH₄ if necessary. |

| Presence of Di-ethylated Product | This is unlikely with this method but could indicate a contaminated starting material or side reactions. | Confirm the purity of the starting aniline. Ensure acetaldehyde is not in vast excess. |

| Oily Product Hard to Purify | Residual solvent or impurities. | Ensure complete drying of organic layers. Perform careful column chromatography. |

Conclusion

The reductive amination protocol detailed herein provides a reliable, scalable, and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural steps, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Google Patents.

-

Li, Z., et al. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxyaniline. PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-ethylaniline. Retrieved from [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of N-Alkylated Electron-Rich Anilines: A Guide to Reaction Conditions and Protocols

Introduction: The Enduring Importance of N-Alkylated Anilines

The N-alkylation of anilines, particularly those bearing electron-donating substituents, is a cornerstone transformation in modern organic synthesis. The resulting secondary and tertiary arylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials. For researchers and drug development professionals, mastering the selective and efficient synthesis of these compounds is paramount. This guide provides an in-depth exploration of contemporary methods for the N-alkylation of electron-rich anilines, with a focus on understanding the rationale behind the selection of reaction conditions to empower chemists to optimize these crucial reactions. We will delve into the prevalent "borrowing hydrogen" methodology, classical nucleophilic substitution, and reductive amination, offering detailed protocols and troubleshooting insights.

The Rise of Sustainable N-Alkylation: The Borrowing Hydrogen Strategy

The "borrowing hydrogen" or "hydrogen autotransfer" concept has revolutionized the N-alkylation of amines with alcohols, offering a green and atom-economical alternative to traditional methods that often rely on stoichiometric and hazardous reagents.[1][2] This strategy utilizes a transition metal catalyst to temporarily "borrow" hydrogen from an alcohol to form a metal-hydride species and an in-situ generated aldehyde. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated aniline, regenerating the catalyst for the next cycle. The only byproduct of this elegant process is water.[3][4]

Mechanism of Borrowing Hydrogen N-Alkylation

The catalytic cycle can be visualized as a three-step process:

Figure 1: The Borrowing Hydrogen Catalytic Cycle.

Causality Behind Experimental Choices:

-

The Catalyst: The choice of the transition metal catalyst is critical and dictates the reaction's efficiency and substrate scope.

-

Noble Metals (Ru, Ir): Ruthenium and Iridium complexes are highly efficient and versatile catalysts for this transformation.[5][6] They often operate under relatively mild conditions and tolerate a wide range of functional groups.

-

Earth-Abundant Metals (Mn, Co, Ni, Fe): Driven by sustainability and cost-effectiveness, significant research has focused on developing catalysts based on first-row transition metals.[1][3][7][8] These systems are becoming increasingly competitive with their noble metal counterparts.

-

-

The Base: A base is typically required to facilitate the initial dehydrogenation of the alcohol by the metal catalyst.[7][9] The strength of the base can influence the reaction rate and selectivity.

-

The Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction pathway.

-

Aprotic, Non-polar Solvents (e.g., Toluene, Xylene): These are commonly used as they are generally inert and have high boiling points suitable for these reactions.[1][10]

-

Polar Aprotic Solvents (e.g., Dioxane, THF): Can also be effective and may enhance the rate of certain catalytic systems.[11][12] Protic solvents are generally avoided as they can interfere with the catalytic cycle.[10]

-

-

Temperature: The reaction temperature is a key parameter to optimize. Higher temperatures generally increase the reaction rate but can also lead to side reactions such as C-alkylation or decomposition.[13] A typical temperature range is 80-140°C.[1][3]

Protocol 1: Manganese-Catalyzed N-Alkylation of an Electron-Rich Aniline

This protocol is adapted from the work of Kempe and co-workers, showcasing the use of an earth-abundant metal catalyst.[1]

Materials:

-

Manganese(I) bromide pentacarbonyl ([Mn(CO)₅Br])

-

PNP pincer ligand (e.g., bis(2-(diisopropylphosphino)ethyl)amine)

-

Potassium tert-butoxide (t-BuOK)

-

Electron-rich aniline (e.g., p-anisidine)

-

Primary alcohol (e.g., benzyl alcohol)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox, to a Schlenk tube, add [Mn(CO)₅Br] (0.01 mmol, 1 mol%) and the PNP pincer ligand (0.011 mmol, 1.1 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: To the Schlenk tube containing the catalyst, add the electron-rich aniline (1.0 mmol), the primary alcohol (1.2 mmol), and potassium tert-butoxide (0.75 mmol).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80°C for 24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (5 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| [Mn]-PNP Pincer | t-BuOK | Toluene | 80 | 80-90 | [1] |

| [RuCl₂(p-cymene)]₂/dppf | K₂CO₃ | p-Xylene | 140 | High | [5] |

| NiBr₂/1,10-phenanthroline | t-BuOK | Toluene | 130 | up to 96 | [3] |

| CoNₓ@NC | t-BuOK | Toluene | 140 | up to 99 | [7] |

Table 1: Comparison of Catalytic Systems for Borrowing Hydrogen N-Alkylation.

Classical N-Alkylation with Alkyl Halides

The direct reaction of anilines with alkyl halides is a traditional and straightforward method for N-alkylation.[14] However, it often suffers from a lack of selectivity, leading to the formation of di- and tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting aniline.[10] For electron-rich anilines, this over-alkylation can be a significant issue.

Causality Behind Experimental Choices:

-

Alkylating Agent: The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction conditions required. More reactive alkylating agents may allow for milder conditions but can also increase the rate of over-alkylation.

-

Base: A base is required to neutralize the hydrohalic acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[15] The choice of base can affect the reaction rate and selectivity.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.[16]

-

Stoichiometry: Using an excess of the aniline relative to the alkyl halide can help to favor mono-alkylation.

Protocol 2: Cesium Carbonate-Promoted Mono-N-Alkylation with an Alkyl Bromide

This protocol is based on a method developed for the chemoselective mono-N-alkylation of primary amines.[15]

Materials:

-

Electron-rich aniline (e.g., 4-ethoxyaniline)

-

Alkyl bromide (e.g., 1-bromopentane)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Reaction vial with a screw cap

Procedure:

-

Reaction Setup: To a reaction vial, add the electron-rich aniline (2.0 mmol, 2.0 equiv.), the alkyl bromide (1.0 mmol, 1.0 equiv.), and cesium carbonate (1.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous DMF (4.0 mL).

-

Reaction Execution: Seal the vial and heat the reaction mixture at 60°C for 5 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL). Extract the product with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and widely used method for the synthesis of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers high selectivity for mono-alkylation.

Mechanism of Reductive Amination

Figure 2: General Workflow for Reductive Amination.

Causality Behind Experimental Choices:

-

Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.

-

Reducing Agent: A key aspect of reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is widely used for this transformation.

-

Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but its toxicity is a concern.

-

Catalytic Hydrogenation: Can also be employed, often using catalysts like Pd/C.[11]

-

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride

This is a general and reliable protocol for the reductive amination of anilines.

Materials:

-

Electron-rich aniline (e.g., 2,4-dimethoxyaniline)

-

Aldehyde or ketone (e.g., cyclohexanone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the electron-rich aniline (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCM or DCE (10 mL). A catalytic amount of acetic acid (e.g., 1 drop) can be added to facilitate imine formation.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10-15 minutes.

-

Reaction Execution: Stir the reaction at room temperature for 4-24 hours, or until the starting aniline is consumed (as monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.

| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |

| Borrowing Hydrogen | Alcohols | Transition Metal Catalyst, Base | Atom economical, green (water byproduct) | Requires catalyst, often elevated temperatures |

| Nucleophilic Substitution | Alkyl Halides | Base (e.g., K₂CO₃, Cs₂CO₃) | Simple, direct | Prone to over-alkylation, uses hazardous reagents |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, versatile | Requires stoichiometric reducing agent |

Table 2: Summary of N-Alkylation Methodologies.

Troubleshooting and Optimization

-

Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base (for borrowing hydrogen), or a more active catalyst. Ensure all reagents and solvents are anhydrous, as water can inhibit many of these reactions.

-

Over-alkylation: In classical N-alkylation, use an excess of the aniline, add the alkylating agent slowly, or consider a milder alkylating agent. For borrowing hydrogen methods, over-alkylation is generally less of an issue.[1]

-

C-Alkylation: This side reaction can occur at higher temperatures, especially with Friedel-Crafts type conditions.[13] Optimizing the temperature and choosing a catalyst that favors N-alkylation can mitigate this.

-

Imine as a Side Product: In borrowing hydrogen reactions, incomplete reduction of the imine intermediate can be an issue. Ensuring the catalyst is active and the reaction goes to completion is key.

Conclusion

The N-alkylation of electron-rich anilines is a vital transformation with a range of synthetic methodologies available to the modern chemist. The choice of method depends on factors such as the desired product, available starting materials, and green chemistry considerations. The borrowing hydrogen strategy represents a significant advancement, offering a sustainable and efficient route to these valuable compounds. By understanding the underlying principles and the rationale behind the selection of reaction conditions, researchers can effectively navigate the synthesis of N-alkylated anilines and accelerate their research and development endeavors.

References

-

Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15623. [Link]

-

ResearchGate. (n.d.). N-alkylation of aniline with benzyl alcohol by different catalysts. [Link]

-

Wang, D., et al. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 13(15), 17565–17574. [Link]

-

Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn–Co ferrospinels. Applied Catalysis A: General, 201(1), 85-92. [Link]

-

TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125. [Link]

-

Kumar, A., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

-

Wang, C., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 13374-13378. [Link]

-

Das, S., et al. (2023). Metal–organic framework-derived CoNₓ nanoparticles on N-doped carbon for selective N-alkylation of aniline. Dalton Transactions, 52(42), 15413-15422. [Link]

-

ResearchGate. (2005). Selective N-Alkylation of Anilines in Ionic Liquids. [Link]

-

Jana, A., et al. (2021). Mimicking transition metals in borrowing hydrogen from alcohols. Chemical Science, 12(20), 7046-7053. [Link]

-

Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7536–7541. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

-

Barta, K., et al. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 5, 3867. [Link]

-

Wang, D., et al. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 13(15), 17565–17574. [Link]

-

Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(3), 305–347. [Link]

-

Nishimura, T., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 59(46), 7052-7055. [Link]

-

Li, Z., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Journal of Chemistry, 32(8), 731-735. [Link]

-

White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]

-

Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]

-

Hughes, E. D., & Ingold, C. K. (1950). Mechanism of Rearrangement of N-Alkylanilines. The Journal of Organic Chemistry, 15(3), 573-585. [Link]

-

He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9683-9686. [Link]

-

Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(2), 1115–1126. [Link]

-

Gualandi, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36473-36478. [Link]

-

Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

Sources

- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]

- 6. air.uniud.it [air.uniud.it]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. research.rug.nl [research.rug.nl]

- 9. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reddit.com [reddit.com]

Scalable synthesis of N-Ethyl-3,4,5-trimethoxyaniline for industrial application

Abstract & Industrial Significance

This guide details the scalable synthesis of N-Ethyl-3,4,5-trimethoxyaniline , a critical "building block" intermediate used in the development of antimitotic agents (tubulin polymerization inhibitors) and functionalized azo-dyes for liquid crystal displays.

While 3,4,5-trimethoxyaniline is commercially available, the N-monoethyl derivative is challenging to source in bulk with high purity (>98%). Direct alkylation with ethyl halides typically results in a mixture of mono- and N,N-diethylated products, requiring tedious chromatographic separation.

This protocol utilizes a Reductive Amination strategy using acetaldehyde and sodium borohydride (NaBH₄). This route is selected for its high chemoselectivity (mono-alkylation >95%), operational safety, and suitability for scale-up from gram to kilogram quantities without high-pressure hydrogenation equipment.

Route Selection & Mechanistic Rationale

To achieve industrial viability, we must bypass "textbook" alkylation methods in favor of process-controlled reductive pathways.

Comparison of Synthetic Routes

| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Selected) |

| Reagents | Ethyl Iodide/Bromide, Base (K₂CO₃) | Acetaldehyde, NaBH₄ (or H₂/Pd), Acid Catalyst |

| Selectivity | Poor: Competing formation of N,N-diethylaniline. | High: Imine formation is reversible; reduction locks the mono-ethyl state. |

| Purification | Requires Column Chromatography (Non-scalable). | Acid-Base Extraction (Self-validating). |

| Atom Economy | Low (Loss of Halide mass). | High (Water is the only byproduct before workup). |

Reaction Scheme

The synthesis proceeds via the in situ formation of a Schiff base (imine), followed by irreversible hydride reduction.

Figure 1: Reaction pathway via imine intermediate. The stepwise addition prevents over-alkylation.

Detailed Experimental Protocol

Scale: 50 g Input (Pilot Scale) Expected Yield: 85–90% Purity: >98% (HPLC)

Materials & Reagents

-

3,4,5-Trimethoxyaniline: 50.0 g (0.273 mol)

-

Acetaldehyde (99%): 18.0 g (0.410 mol, 1.5 eq) – Handle cold!

-

Sodium Borohydride (NaBH₄): 15.5 g (0.410 mol, 1.5 eq)

-

Methanol (Anhydrous): 500 mL

-

Acetic Acid (Glacial): 5 mL (Catalyst)

-

Ethyl Acetate (EtOAc) & HCl (1M): For workup.

Step-by-Step Procedure

Phase 1: Imine Formation (Schiff Base)

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂).

-

Dissolution: Charge the flask with 3,4,5-Trimethoxyaniline (50 g) and Methanol (400 mL) . Stir until fully dissolved.

-

Acidification: Add Acetic Acid (5 mL) . This catalyzes the dehydration of the hemiaminal to the imine.

-

Addition: Cool the solution to 0–5°C using an ice/salt bath. Add Acetaldehyde (18.0 g) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temp <10°C to prevent acetaldehyde evaporation (B.P. 20.2°C).

-

-

Equilibration: Stir at 0°C for 60 minutes. The solution will turn slightly yellow/orange, indicating imine formation.

Phase 2: Reduction 6. Reduction: Add NaBH₄ (15.5 g) portion-wise (approx. 2 g per portion) over 30 minutes.

- Safety Note: Vigorous evolution of H₂ gas will occur.[1] Ensure adequate venting.[2] Maintain temp <20°C.

- Completion: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3 hours.

- QC Check: Analyze a 50 µL aliquot via TLC (50:50 EtOAc/Hexane) or HPLC. The starting aniline spot (Rf ~0.3) should disappear, replaced by the N-ethyl product (Rf ~0.5).

Phase 3: Workup & Purification (Self-Validating Acid-Base Extraction) This workup removes neutral impurities and unreacted aldehyde, ensuring only the basic amine product is isolated.

-

Quench: Slowly add Water (200 mL) to quench excess borohydride.

-

Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove Methanol.

-

Extraction (Acid Wash): Dilute the aqueous residue with EtOAc (300 mL) .

-

Note: The product is currently a free base.

-

-

Validation Step (Acid Extraction): Transfer to a separatory funnel. Add 1M HCl (300 mL) . Shake vigorously.

-

Logic: The Product (Amine) protonates and moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer.

-

-

Separation: Collect the Aqueous Acidic Layer . Discard the organic layer (contains non-basic impurities).

-

Basification: Cool the aqueous layer to 10°C. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the product oils out.

-

Final Extraction: Extract the basic aqueous layer with EtOAc (2 x 250 mL) .

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Process Workflow Diagram

Figure 2: Acid-Base purification workflow ensuring removal of non-basic contaminants.

Quality Control & Specification

| Test Parameter | Method | Specification |

| Appearance | Visual | Pale yellow to off-white oil/solid |

| Identification | ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 3.15 (q, 2H), 3.80 (s, 9H), 5.90 (s, 2H) |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% (Area %) |

| Impurity A | HPLC | N,N-Diethyl analog < 0.5% |

| Water Content | Karl Fischer | < 0.5% |

Self-Validation Check:

-

NMR Diagnostic: Look for the triplet at ~1.25 ppm (methyl of ethyl group) and quartet at ~3.15 ppm (methylene). The integration of the aromatic protons (s, 2H) must match the integration of the ethyl group to confirm mono-substitution.

-

Bis-alkylation check: If bis-alkylation occurred, the amine proton (broad singlet ~3.5 ppm) would be absent.

Safety & Handling (HSE)

-

Acetaldehyde: Extremely flammable (Flash point -39°C) and volatile. Must be handled in a fume hood with a cryo-cooled condenser or ice bath.

-

Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (Flammable). Keep away from open flames. Quench carefully.

-

Toxicology: 3,4,5-Trimethoxyaniline derivatives are potential skin irritants and may have biological activity similar to colchicine site binders. Use full PPE (Gloves, Goggles, Respirator).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline.Link

-

Sigma-Aldrich. (2026).[1] Safety Data Sheet: 3,4,5-Trimethoxyaniline.[3][4][5]Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]

- 3. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 4. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

Green chemistry approaches to synthesizing N-Ethyl-3,4,5-trimethoxyaniline

Application Notes & Protocols

Topic: Green Chemistry Approaches to the Synthesis of N-Ethyl-3,4,5-trimethoxyaniline

For: Researchers, scientists, and drug development professionals

Preamble: The Imperative for Greener Synthesis

This compound is a key substituted aniline moiety and a valuable building block in the synthesis of pharmacologically active compounds, particularly those targeting microtubules and exhibiting potential as anticancer agents.[1][2][3] Traditional synthetic routes for N-alkylation often rely on stoichiometric amounts of alkyl halides and strong bases, which suffer from poor atom economy, the use of toxic reagents, and the generation of significant salt waste.[4] Adopting the principles of green chemistry is not merely an environmental consideration but a strategic necessity for developing efficient, cost-effective, and sustainable pharmaceutical manufacturing processes.[5][6]

This guide provides detailed protocols and the underlying scientific rationale for two prominent green chemistry approaches to synthesize this compound: Catalytic Reductive Amination and Direct N-Alkylation via Borrowing Hydrogen . These methods prioritize high atom economy, the use of safer reagents, catalytic efficiency, and the minimization of waste.

Approach 1: Catalytic Reductive Amination

Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine from an amine and a carbonyl compound with its subsequent reduction in a single, efficient pot.[7][8] This approach avoids the use of hazardous alkylating agents and offers high selectivity for the desired secondary amine.

Scientific Rationale & Green Chemistry Principles

The core of this green approach is the in-situ formation of the imine intermediate from 3,4,5-trimethoxyaniline and acetaldehyde, followed by immediate reduction.

-

Atom Economy: The reaction condenses the two starting materials, and the primary byproduct from the reduction step is innocuous (e.g., water, if using H₂).

-

Catalysis over Stoichiometry: Instead of stoichiometric reagents, we employ a catalytic amount of a heterogeneous catalyst like Palladium on carbon (Pd/C). This catalyst is highly efficient, can be recovered by simple filtration, and potentially reused, reducing metal waste.

-

Safer Reagents: Acetaldehyde is used as the ethyl source, which is less toxic than ethyl halides. For the reduction, we utilize a transfer hydrogenation system with ammonium formate. This is a solid, easy-to-handle hydrogen source that decomposes into H₂, CO₂, and NH₃, avoiding the need for high-pressure hydrogen gas cylinders and the risks associated with them.[9] Ethanol or 2-propanol are employed as green, biodegradable solvents.[7][10]

Workflow Diagram: Reductive Amination

Caption: Workflow for the one-pot catalytic reductive amination.

Detailed Experimental Protocol

Materials:

-

3,4,5-Trimethoxyaniline (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

10% Palladium on Carbon (Pd/C) (0.5 - 1.0 mol%)

-

Ammonium Formate (3.0 - 5.0 eq)

-

Ethanol or 2-Propanol (solvent)

-

Dichloromethane (for workup)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Activation (Optional but Recommended): To a round-bottom flask containing the 10% Pd/C catalyst (0.5 mol%), add the solvent (e.g., 2-propanol, ~10 mL per mmol of aniline). Add the ammonium formate (5.0 eq) dissolved in a minimal amount of water (~1 mL). Stir the suspension for 5-10 minutes at room temperature. This step pre-activates the catalyst.[9]

-

Reaction Setup: To the activated catalyst suspension, add a solution of 3,4,5-trimethoxyaniline (1.0 eq) in the same solvent.

-

Aldehyde Addition: Slowly add acetaldehyde (1.1 eq) to the reaction mixture. Causality Note: Slow addition is crucial to control the initial exothermic condensation and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup & Isolation:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent or dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: If necessary, purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Hexane gradient) to obtain pure this compound.

Approach 2: Direct N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" principle is an elegant and highly atom-economical strategy.[4] It uses an alcohol directly as the alkylating agent, with water as the sole theoretical byproduct. This process is catalyzed by transition metal complexes that can reversibly accept and donate hydrogen.

Scientific Rationale & Green Chemistry Principles

This catalytic cycle represents a pinnacle of green synthetic design.

-

Maximum Atom Economy: The ethyl group from ethanol is transferred directly to the aniline, forming a C-N bond and releasing a molecule of water. The theoretical atom economy is exceptionally high.

-

Benign Byproduct: The only byproduct is water, eliminating the formation of inorganic salts that require disposal.

-

Elimination of Intermediates: This one-pot process avoids the need to synthesize and isolate alkylating agents or intermediate imines, streamlining the synthesis and reducing waste from purification steps.

-

Catalyst Innovation: While precious metals like Ruthenium and Iridium are highly effective, significant research progress has been made in developing catalysts based on more abundant and less toxic first-row transition metals, such as iron.[11]

Workflow Diagram: Borrowing Hydrogen Catalytic Cycle

Caption: The catalytic cycle for N-alkylation via borrowing hydrogen.

Detailed Experimental Protocol (Iron-Catalyzed Example)

This protocol is adapted from methodologies using earth-abundant metal catalysts.[11]

Materials:

-

3,4,5-Trimethoxyaniline (1.0 eq)

-

Ethanol (can be used as both reagent and solvent)

-

Iron Catalyst (e.g., a pincer-ligated iron complex, 1-5 mol%)

-

Base (e.g., KOtBu, 5-10 mol%)

-

Toluene (co-solvent, if needed)

-

Molecular Sieves (optional, to remove water)

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask or a sealed reaction vial under an inert atmosphere (Nitrogen or Argon). Causality Note: Many organometallic catalysts, particularly in their active state, are sensitive to oxygen and moisture.

-

Reaction Setup: To the flask, add the iron catalyst (e.g., 2 mol%), base (e.g., KOtBu, 5 mol%), and 3,4,5-trimethoxyaniline (1.0 eq).

-

Solvent/Reagent Addition: Add anhydrous ethanol. Ethanol serves as the ethylating agent and can often be used as the solvent. If the starting material has poor solubility, a co-solvent like toluene can be used.

-

Heating and Monitoring: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) with vigorous stirring. The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS or TLC.

-

Workup & Isolation:

-

After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and pass it through a short plug of silica gel to remove the catalyst and baseline impurities.

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Comparative Analysis & Data Summary

| Parameter | Catalytic Reductive Amination | Direct N-Alkylation (Borrowing Hydrogen) |

| Ethyl Source | Acetaldehyde | Ethanol |

| Key Reagents | Pd/C, Ammonium Formate | Metal Catalyst (e.g., Fe, Ru), Base |

| Byproduct | CO₂, NH₃, H₂O | H₂O |

| Typical Temp. | Room Temperature | High Temperature (100-140 °C) |

| Green Strengths | Mild conditions, avoids H₂ gas | Highest atom economy, benign byproduct |

| Challenges | Handling volatile acetaldehyde | Requires inert atmosphere, higher energy input |

Future Perspectives: The Biocatalytic Frontier

An emerging green frontier is the use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze this transformation.[12]

-

Advantages: Biocatalysis offers unparalleled selectivity under extremely mild conditions (aqueous buffer, room temperature), generating virtually no waste beyond the product itself.

-

Current Status: While highly promising, the application of biocatalysis requires specialized expertise in enzyme screening and evolution to find a biocatalyst with high activity for non-natural substrates like 3,4,5-trimethoxyaniline. As enzyme engineering platforms advance, this will likely become a leading method for such syntheses.

Conclusion